3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic hybrid featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:
- A Z-configuration at the methylidene bridge linking the pyrido-pyrimidinone and thiazolidinone moieties.
- A 4-methylbenzyl group at position 3 of the thiazolidinone ring, enhancing hydrophobic interactions.
- A propylamino substituent at position 2 of the pyrido-pyrimidinone, which may influence solubility and hydrogen-bonding capacity.
Synthetic routes likely involve condensation reactions between functionalized pyrido-pyrimidinone precursors and thiazolidinone intermediates, as seen in analogous compounds (e.g., reflux with benzoyl bromide derivatives) . Structural elucidation would employ NMR, IR, and X-ray crystallography using tools like SHELXL or WinGX .
Properties
Molecular Formula |
C23H22N4O2S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-methylphenyl)methyl]-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O2S2/c1-3-11-24-20-17(21(28)26-12-5-4-6-19(26)25-20)13-18-22(29)27(23(30)31-18)14-16-9-7-15(2)8-10-16/h4-10,12-13,24H,3,11,14H2,1-2H3/b18-13- |
InChI Key |
TXCSNGPXJZILPJ-AQTBWJFISA-N |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-4-one moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of thiazolidinone-pyrido-pyrimidinone hybrids. Below is a comparative analysis with structurally related molecules:
Crystallographic and Spectroscopic Data
Biological Activity
The compound 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thiazolidine ring and a pyrido[1,2-a]pyrimidine core, suggest diverse biological activities.
Structural Characteristics
This compound has a molecular formula of and a molecular weight of approximately 448.6 g/mol. The structural complexity allows for various interactions with biological targets, making it an interesting subject for pharmacological studies.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities, particularly:
- Antimicrobial Activity : The compound has shown promising results against various Gram-positive and Gram-negative bacteria. In comparative studies, it outperformed traditional antibiotics such as ampicillin and streptomycin by significant margins. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from to mg/mL against sensitive strains like Enterobacter cloacae .
- Antifungal Activity : The antifungal properties are also notable, with MICs between and mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus. The compound demonstrated excellent efficacy in inhibiting fungal growth .
- Antioxidant Activity : The thiazolidine moiety contributes to the antioxidant properties of the compound, which have been evaluated using DPPH radical scavenging assays. These studies indicated significant radical scavenging activity .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
- Nucleophilic Substitution : The thiazolidine ring can participate in nucleophilic substitutions, allowing for modifications that could enhance biological activity .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions at the molecular level, indicating strong potential for targeting specific enzymes or receptors .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one | C24H28F N4O2S | Contains fluorobenzyl group; potential for enhanced bioactivity due to fluorination. |
| 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one | C26H34N4O2S | Longer alkyl chain may improve lipophilicity and membrane permeability. |
These comparisons highlight how slight modifications can lead to variations in biological activities.
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Antibacterial Efficacy Study : A study conducted on the antibacterial properties showed that the compound significantly inhibited bacterial growth compared to controls, suggesting its potential as a therapeutic agent against resistant strains .
- Antifungal Screening : Another study evaluated its antifungal properties against clinical isolates and found it effective in treating infections caused by common fungal pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
